2-[[2-(4-chloro-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride
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Overview
Description
25C-NBOH (hydrochloride) is a derivative of the phenethylamine-derived hallucinogen 2C-C. It is known for its potent hallucinogenic properties and is structurally similar to 25C-NBOMe. The compound has been sold as a designer drug and has a high affinity for serotonin receptors, particularly the 5-HT2A receptor .
Mechanism of Action
Target of Action
The primary target of 25C-NBOH (hydrochloride) is the serotonin 2A receptor (5-HT2A receptor) . This receptor is a subtype of the serotonin receptor, which plays a key role in the function and distribution of serotonin in the brain .
Mode of Action
25C-NBOH (hydrochloride) acts as a potent agonist at the 5-HT2A receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 25C-NBOH (hydrochloride) binds to the 5-HT2A receptor, triggering a response .
Biochemical Pathways
Upon binding to the 5-HT2A receptor, 25C-NBOH (hydrochloride) stimulates monoamine receptor activity while inhibiting the re-uptake of serotonin . This leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonin signaling .
Pharmacokinetics
It is known that the compound undergoes degradation under routine gas chromatography (gc) conditions .
Result of Action
The result of 25C-NBOH (hydrochloride)'s action is a potent hallucinogenic effect . This is due to its interaction with the 5-HT2A receptor, which is known to be involved in cognitive processes in the prefrontal cortex, including working memory, attention, and cognitive flexibility .
Action Environment
The action, efficacy, and stability of 25C-NBOH (hydrochloride) can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and pH conditions . Additionally, individual factors such as the user’s metabolic rate and the presence of other substances can also influence the compound’s effects .
Biochemical Analysis
Biochemical Properties
25C-NBOH (hydrochloride) interacts with various biomolecules, primarily monoamine receptors . It stimulates these receptors, leading to an increase in their activity. At the same time, it inhibits the re-uptake of serotonin, a key neurotransmitter involved in mood regulation .
Cellular Effects
The effects of 25C-NBOH (hydrochloride) on cells are primarily due to its interaction with monoamine receptors and its inhibition of serotonin re-uptake This can influence cell function, potentially impacting cell signaling pathways and gene expression
Molecular Mechanism
The molecular mechanism of action of 25C-NBOH (hydrochloride) involves binding to monoamine receptors and inhibiting the re-uptake of serotonin This leads to increased activity of these receptors and elevated levels of serotonin in the synaptic cleft
Metabolic Pathways
It is known to interact with monoamine receptors and inhibit serotonin re-uptake
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 25C-NBOH (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with 2C-C (2,5-dimethoxy-4-chlorophenethylamine).
N-Benzylation: The 2C-C is reacted with 2-hydroxybenzyl chloride in the presence of a base such as potassium carbonate to form the N-benzylated intermediate.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 25C-NBOH (hydrochloride) are not well-documented due to its classification as a designer drug and its restricted legal status in many countries. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
25C-NBOH (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
25C-NBOH (hydrochloride) has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of designer drugs.
Biology: The compound is studied for its interactions with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neurological processes.
Medicine: Research into its effects on serotonin receptors can provide insights into the development of new psychiatric medications.
Comparison with Similar Compounds
Similar Compounds
25C-NBOMe: Structurally similar to 25C-NBOH, with a methoxy group instead of a hydroxy group on the benzyl moiety.
25I-NBOH: Similar structure but with an iodine atom instead of a chlorine atom.
25B-NBOH: Similar structure but with a bromine atom instead of a chlorine atom.
25E-NBOH: Similar structure but with an ethyl group instead of a chlorine atom.
Uniqueness
25C-NBOH (hydrochloride) is unique due to its specific substitution pattern, which confers distinct binding affinities and functional activities at serotonin receptors. Its high selectivity for the 5-HT2A receptor over other serotonin receptor subtypes makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes .
Properties
IUPAC Name |
2-[[2-(4-chloro-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-19-11-13-5-3-4-6-15(13)20;/h3-6,9-10,19-20H,7-8,11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSWPCDXODCJBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346409 |
Source
|
Record name | 25C-NBOH hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601346409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1539266-20-0 |
Source
|
Record name | 25C-NBOH hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601346409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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